Evobrutinib - 1415823-73-2

Evobrutinib

Catalog Number: EVT-267968
CAS Number: 1415823-73-2
Molecular Formula: C25H27N5O2
Molecular Weight: 429.524
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Evobrutinib is a highly selective, covalent, and orally bioavailable Bruton’s tyrosine kinase (BTK) inhibitor. [, , ] It is a second-generation BTK inhibitor [] currently in Phase III trials for the treatment of relapsing multiple sclerosis. [] It is also being investigated for its potential in treating other autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. [, , , , ] Evobrutinib's mechanism of action centers on its ability to irreversibly bind to BTK, thereby inhibiting its activity. [] This inhibition impacts various cellular processes, notably the B-cell receptor and Fc receptor signaling pathways, both of which play significant roles in immune responses. [, , ]

Synthesis Analysis
  • Classic Chemical Synthesis: The complete synthetic route for Evobrutinib is described in detail in the paper titled "Discovery of Evobrutinib: An Oral, Potent and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases." []
  • Radiosynthesis using ¹¹C-Carbonylation: This method utilizes a base-aided palladium-NiXantphos-mediated ¹¹C-carbonylation reaction to produce [¹¹C]Evobrutinib for positron emission tomography (PET) imaging. [] This method reliably produces the radiopharmaceutical with a radiochemical yield of 5.5 ± 1.5% and a molar activity of 34.5 ± 17.3 GBq/μmol. [] An improved “in-loop” ¹¹C-carbonylation method, achieving higher yields and molar activities, has also been reported. []
Molecular Structure Analysis

The molecular structure of Evobrutinib is described in detail in the paper titled "Discovery of Evobrutinib: An Oral, Potent and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases." [] This paper provides structural information, including the presence of an acryloyl functional group which is key to its covalent binding mechanism. [, ]

Chemical Reactions Analysis
  • Covalent Binding to BTK: Evobrutinib forms an irreversible covalent bond with a cysteine residue in the active site of BTK. [, , , ] This irreversible binding is crucial for its long-lasting inhibitory effect on BTK activity. []
  • Metabolic Reactions: Evobrutinib undergoes extensive metabolism in the body. [] The primary metabolic pathway involves a two-step process: a cytochrome P450 (CYP)-mediated oxidation followed by hydrolysis of the resulting epoxide intermediate by soluble and mitochondrial epoxide hydrolase. [] This leads to the formation of its major metabolite, the dihydrodiol M463-2. [, ] Other metabolic pathways identified include hydroxylation, hydrolysis, O-dealkylation, glucuronidation, and glutathione (GSH) conjugation. []
Mechanism of Action
  • BTK Inhibition: The central mechanism of action involves covalent and irreversible binding to BTK, effectively inhibiting its kinase activity. [, ]
  • Inhibition of B-cell and Fc Receptor Signaling: By inhibiting BTK, Evobrutinib disrupts B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. [, , , ] These pathways are critical for B cell activation, differentiation, and antibody production. [, , ]
  • Impact on Myeloid Cells: BTK inhibition also affects myeloid cells, particularly microglia and macrophages. [, ] Evobrutinib reduces pro-inflammatory cytokine production and alters macrophage differentiation towards an anti-inflammatory phenotype, enhancing their apoptotic cell uptake. [, ] It also reduces iron import and storage in activated microglia, potentially impacting microglial iron accumulation in chronic active lesions in multiple sclerosis. []
Applications
  • Investigating BTK's Role in Immunity: Evobrutinib is a valuable tool for exploring the role of BTK in both adaptive and innate immunity. [] Its use in various experimental models, such as experimental autoimmune encephalomyelitis (EAE), elucidates the contribution of BTK to immune cell activation, differentiation, and function. [, , ]
  • Developing Treatments for Autoimmune Diseases: Evobrutinib is being investigated as a potential treatment for several autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus. [, , , , ] Clinical trials demonstrate its efficacy in reducing disease activity and relapse rates in multiple sclerosis, particularly through the reduction of gadolinium-enhancing lesions on MRI. [, , , , , ]
  • Exploring BTK as a Target in Cancer: While currently focused on autoimmune diseases, Evobrutinib's mechanism of action holds potential in cancer research. [] BTK's role in B cell malignancies has led to the development of other BTK inhibitors for cancer therapy. [, ] Further research could explore Evobrutinib's application in this field.
  • Developing PET Tracers for BTK: The development of [¹¹C]Evobrutinib enables PET imaging of BTK in various disease models. [, ] This application can facilitate research into BTK’s role in various diseases, including cancers, viral infections (e.g., SARS-CoV-2), and lung injury. []
Future Directions
  • Optimizing Dosing Regimens: Further research is needed to establish optimal dosing regimens for various autoimmune diseases, considering factors such as food effects, ethnicity, and inter-individual variability in pharmacokinetics. [, ]
  • Investigating Long-Term Efficacy and Safety: As Evobrutinib progresses through clinical trials, long-term efficacy and safety assessments are crucial to evaluate its suitability as a chronic treatment option. [, ]
  • Investigating Combination Therapies: Combining Evobrutinib with other therapeutic agents could be investigated to enhance its efficacy or target specific aspects of disease pathology. [, ]
  • Developing Personalized Treatment Strategies: Research into personalized medicine approaches could utilize Evobrutinib’s BTK-inhibiting properties to develop tailored treatment strategies based on individual patient characteristics and disease subtypes. []
  • Refining PET Imaging Applications: Ongoing research with [¹¹C]Evobrutinib could refine its use as a PET tracer, potentially enabling improved visualization of BTK in various disease models and facilitating the development of novel diagnostic and therapeutic strategies. [, ]

Dimethyl Fumarate (DMF)

Relevance: DMF served as an active comparator to evobrutinib in a Phase 2 clinical trial evaluating the efficacy and safety of evobrutinib in relapsing MS . The trial aimed to assess if evobrutinib could demonstrate superior efficacy compared to DMF in reducing MS disease activity.

Ibrutinib

Relevance: Ibrutinib represents the first-generation of BTK inhibitors and serves as a reference point for understanding the properties and potential of evobrutinib . While both are irreversible BTK inhibitors, evobrutinib was designed to possess improved selectivity for BTK compared to ibrutinib, potentially leading to an improved safety profile.

Acalabrutinib

Relevance: Acalabrutinib, along with zanubrutinib, represents the next generation of irreversible BTK inhibitors after ibrutinib . Comparing the clinical efficacy and safety profiles of these BTK inhibitors, including evobrutinib, is crucial for understanding their potential benefits and risks in treating various diseases.

Zanubrutinib

Relevance: Zanubrutinib, alongside acalabrutinib, represents the next generation of irreversible BTK inhibitors . Evaluating the clinical benefits and risks of these newer BTK inhibitors, including evobrutinib, is essential for optimizing treatment strategies for diseases like MS.

Evobrutinib-diol (M463-2, MSC2430422)

Compound Description: Evobrutinib-diol is a major, circulating metabolite of evobrutinib identified in a Phase 1 mass balance study in humans . Further research determined that only the (S)-enantiomer of evobrutinib-diol is the major metabolite.

Relevance: Understanding the metabolic fate of evobrutinib, including the formation and properties of evobrutinib-diol, is crucial for assessing its safety and pharmacokinetic profile. Studies showed that the (S)-enantiomer of evobrutinib-diol lacks relevant pharmacological activity and does not pose significant drug-drug interaction risks .

Hydroxyl-Evobrutinib (M13)

Compound Description: Hydroxyl-evobrutinib is a metabolite of evobrutinib formed through hydroxylation, a common metabolic reaction . The specific position of hydroxylation on the evobrutinib molecule requires further clarification.

Fenebrutinib (GDC-0853)

Relevance: Fenebrutinib represents an alternative approach to targeting BTK in MS and is currently in clinical development for this indication . Comparing the efficacy and safety profiles of fenebrutinib with irreversible BTK inhibitors like evobrutinib will provide valuable insights into the optimal strategies for BTK inhibition in MS and other autoimmune diseases.

Tolebrutinib

Relevance: Tolebrutinib, along with evobrutinib, represents the leading BTK inhibitors currently in Phase III clinical trials for relapsing and progressive MS . These trials will provide crucial data on the long-term efficacy and safety of tolebrutinib and evobrutinib, potentially establishing their place in the MS treatment landscape.

ONO/GS-4059 (Tirabrutinib)

Relevance: This compound was included in a study comparing the platelet inhibition profiles of various BTK inhibitors, including evobrutinib .

BGB-3111

Relevance: Like ONO/GS-4059, BGB-3111 was investigated alongside evobrutinib for its impact on platelet function, specifically GPVI-mediated platelet aggregation, which is relevant in the context of thrombosis .

Properties

CAS Number

1415823-73-2

Product Name

Evobrutinib

IUPAC Name

1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C25H27N5O2

Molecular Weight

429.524

InChI

InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29)

InChI Key

QUIWHXQETADMGN-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N

Solubility

Soluble in DMSO

Synonyms

Evobrutinib; M-2951; M 2951; M2951; MSC-2364447C; MSC 2364447C; MSC2364447C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.